molecular formula C8H8Cl2O2 B1505573 (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol CAS No. 187164-23-4

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol

Cat. No.: B1505573
CAS No.: 187164-23-4
M. Wt: 207.05 g/mol
InChI Key: HZAZETJSOZQUJL-MRVPVSSYSA-N
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Description

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a diol group attached to an ethane backbone

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a model molecule to study the effects of chlorinated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development. Research into its potential therapeutic applications is ongoing.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol typically involves the chlorination of a phenyl ring followed by the introduction of the diol group. One common method involves the reaction of 2,4-dichlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol, which is then further oxidized to yield the diol.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by controlled reduction and oxidation steps. The reaction conditions, such as temperature, pressure, and choice of catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the diol group can influence its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,4-Dichlorophenyl)ethanol: Similar structure but with a single hydroxyl group.

    (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-dione: Similar structure but with a ketone group instead of a diol.

    (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine: Similar structure but with amine groups instead of hydroxyl groups.

Uniqueness

(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol is unique due to the presence of both chlorine atoms and a diol group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, setting it apart from similar compounds.

Properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAZETJSOZQUJL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707547
Record name (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187164-23-4
Record name (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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